molecular formula C17H13BrN2O4S B250952 5-bromo-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

5-bromo-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

Cat. No.: B250952
M. Wt: 421.3 g/mol
InChI Key: HSTNMBILUSJICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as BMTF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTF belongs to the class of furamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

5-bromo-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been found to exhibit potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition of AChE activity may contribute to the potential use of this compound in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit potent antioxidant activity, which may contribute to its potential therapeutic applications. This compound has also been found to exhibit antitumor activity, which may be due to its ability to inhibit the activity of COX-2. In addition, this compound has been found to exhibit antifungal activity, making it a potential candidate for the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide in lab experiments is its wide range of potential therapeutic applications. This compound has been found to exhibit antitumor, anti-inflammatory, and antifungal activities, as well as potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-bromo-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide. One potential direction is the further investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more water-soluble derivatives of this compound to improve its bioavailability. Additionally, the potential use of this compound in the treatment of other diseases such as cancer and fungal infections should be further explored.

Synthesis Methods

The synthesis of 5-bromo-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide involves the reaction of 5-bromo-2-furoic acid with 3-methoxy-4-aminobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-thienyl isocyanate to obtain the final product, this compound. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Properties

Molecular Formula

C17H13BrN2O4S

Molecular Weight

421.3 g/mol

IUPAC Name

5-bromo-N-[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H13BrN2O4S/c1-23-13-9-10(19-16(21)12-6-7-15(18)24-12)4-5-11(13)20-17(22)14-3-2-8-25-14/h2-9H,1H3,(H,19,21)(H,20,22)

InChI Key

HSTNMBILUSJICT-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CS3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CS3

Origin of Product

United States

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